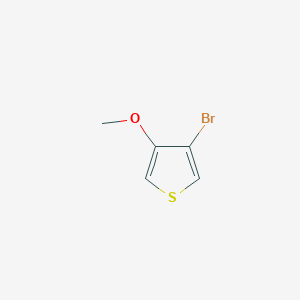

3-Bromo-4-methoxythiophene

Description

Thiophene (B33073) and its derivatives are not merely laboratory curiosities; they are pivotal components in the design and synthesis of next-generation materials. Their versatility stems from the aromatic nature of the thiophene ring, which facilitates electron delocalization, a key requirement for electronic conductivity and optical activity. numberanalytics.com

Thiophene-based materials have garnered immense interest due to their exceptional electronic properties, which make them suitable for a wide range of applications in organic electronics. researchgate.netresearcher.life These applications include:

Organic Field-Effect Transistors (OFETs): The ability of thiophene polymers to transport charge carriers makes them ideal for the active layer in OFETs, which are fundamental components of flexible displays and electronic paper. researchgate.netjcu.edu.au

Organic Photovoltaics (OPVs): Thiophene derivatives are extensively used as electron-donor materials in the active layer of OPVs, also known as organic solar cells, due to their broad absorption spectra and efficient charge generation. numberanalytics.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene-based compounds allow them to be used as emissive layers in OLEDs, contributing to the development of energy-efficient lighting and vibrant displays. researchgate.netresearcher.life

Sensors: The sensitivity of the electronic properties of thiophene polymers to their environment enables their use in chemical sensors and biosensors. numberanalytics.comresearchgate.net

The performance of these devices is intrinsically linked to the molecular structure of the thiophene derivatives employed. The introduction of various functional groups onto the thiophene ring allows for the fine-tuning of their electronic energy levels, charge carrier mobility, and solid-state packing, thereby optimizing device performance. scielo.br

The true power of thiophene chemistry lies in the ability to modify the core thiophene ring with a wide array of substituents. These substitutions are not merely decorative; they are a strategic tool for chemists to control the properties of the resulting materials. mdpi.com Substituted thiophenes serve as versatile building blocks for the synthesis of more complex molecular architectures, including oligomers and polymers. jcu.edu.au

Common synthetic strategies for creating these tailored building blocks include:

Cross-coupling reactions: Techniques like Suzuki, Stille, and direct C-H arylation are frequently employed to link thiophene units together or to other aromatic systems, creating extended conjugated structures. researchgate.netjcu.edu.au

Electrophilic substitution: The thiophene ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups at specific positions. jcu.edu.au

Cyclization reactions: Substituted thiophenes can also be synthesized from acyclic precursors through various cyclization methods. mdpi.com

The choice of substituents and their position on the thiophene ring dictates the electronic and steric properties of the molecule, which in turn influences the morphology and performance of the final material. scielo.br

Within the vast family of substituted thiophenes, those bearing both halogen and alkoxy groups hold a special significance. This combination of an electron-withdrawing halogen (like bromine) and an electron-donating alkoxy group (like methoxy) creates a unique electronic profile within the molecule.

Halogenated thiophenes are crucial intermediates in organic synthesis. The halogen atom, often bromine or iodine, serves as a reactive handle for subsequent cross-coupling reactions, enabling the construction of larger, more complex conjugated systems. jcu.edu.aucymitquimica.com The presence of a halogen can also influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport in organic semiconductors.

Alkoxy-substituted thiophenes , on the other hand, are known to enhance the electron-donating character of the thiophene ring. scielo.brmdpi.com This leads to a higher highest occupied molecular orbital (HOMO) energy level, which is beneficial for hole transport in organic electronic devices. The alkoxy groups can also improve the solubility of the thiophene derivatives, making them more processable for device fabrication. nih.gov

The compound 3-Bromo-4-methoxythiophene perfectly embodies this dual functionality. The bromine atom at the 3-position provides a site for further chemical modification, while the methoxy (B1213986) group at the 4-position modulates the electronic properties of the thiophene ring. This strategic placement of substituents makes this compound a highly valuable building block for the synthesis of a wide range of functional organic materials. For instance, it has been successfully polymerized via electrochemical oxidation to create poly(this compound), a material with potential applications in electrochromic devices. researchgate.net The oxidation potential of this compound is notably lower than that of unsubstituted thiophene, highlighting the electronic influence of the methoxy group. researchgate.net

Interactive Data Table: Properties of Thiophene and its Derivatives

| Compound Name | Molecular Formula | Key Features |

| Thiophene | C4H4S | Parent aromatic heterocycle. |

| This compound | C5H5BrOS | Contains both an electron-withdrawing bromine and an electron-donating methoxy group. |

| Poly(this compound) | (C5H3BrOS)n | Polymer derived from this compound, showing electrochromic properties. researchgate.net |

| 3-Methylthiophene | C5H6S | A simple alkyl-substituted thiophene used in the synthesis of brominated derivatives. tandfonline.comresearchgate.net |

| 2-Bromo-3-methylthiophene | C5H5BrS | An isomer of brominated methylthiophene, used in the synthesis of various organic materials. nbinno.comresearchgate.net |

| 3,4-Dimethoxythiophene | C6H8O2S | A thiophene with two electron-donating methoxy groups, studied for its electropolymerization. researchgate.net |

| 3-Methoxythiophene (B46719) | C5H6OS | A thiophene with a single electron-donating methoxy group, known for its low oxidation potential. mdpi.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZGHSDUCNIDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311426 | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110545-69-2 | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110545-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Methoxythiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and 3-bromo-4-methoxythiophene is a valuable substrate for these transformations. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The reaction generally proceeds under mild conditions and exhibits tolerance to a wide range of functional groups. nih.govrsc.org

The general scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination. nih.gov For instance, catalyst systems like Pd(PPh₃)₄ or more advanced systems involving bulky phosphine (B1218219) ligands such as XPhos are often employed to facilitate the reaction. nih.govx-mol.comnih.gov While specific studies on this compound are not extensively detailed in the provided literature, the principles are well-established for various brominated heterocycles. nih.govrsc.org The reaction has been successfully applied to synthesize a wide array of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones from the corresponding 3-bromo derivative, demonstrating the versatility of this approach for heteroaryl systems. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table illustrates typical conditions used for Suzuki-Miyaura reactions involving brominated heterocyclic compounds, which are applicable to this compound.

| Catalyst / Ligand | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Ethanol/Water | 90 °C | Moderate | nih.gov |

| XPhosPdG2 / XPhos | K₂CO₃ | Ethanol/Water | Microwave | Good to Excellent | nih.govrsc.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 °C | Good | researchgate.net |

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are other cornerstone cross-coupling reactions that utilize organozinc and organotin reagents, respectively, to form new C-C bonds.

Negishi Coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling would allow for the introduction of alkyl, alkenyl, or aryl groups. The reaction's utility has been demonstrated in the late-stage functionalization of complex molecules, including halogenated tryptophans. d-nb.infonih.gov Effective catalysts often include Pd(P-t-Bu₃)₂ or Pd-PEPPSI complexes. nih.govresearchgate.net

Stille Coupling utilizes organostannane reagents and a palladium catalyst. numberanalytics.comnumberanalytics.com It is particularly valuable in the synthesis of complex natural products and conjugated polymers for materials science due to its mild conditions and tolerance of a wide array of functional groups. numberanalytics.comnumberanalytics.comjcu.edu.au The reaction of this compound with an appropriate organotin reagent would provide access to a diverse range of substituted thiophenes, which are key building blocks for organic electronic materials. smolecule.comresearchgate.net

Direct (hetero)arylation polymerization (DHAP) and related direct arylation reactions have emerged as more atom-economical alternatives to traditional cross-coupling methods. mdpi.com These reactions create C-C bonds by coupling an organic halide with a C-H bond of another aromatic partner, avoiding the need to pre-functionalize the C-H component into an organometallic reagent. researchgate.net

For thiophene (B33073) derivatives, direct arylation can be regioselective. In the case of 3-substituted thiophenes, arylation typically occurs at the more reactive C2 or C5 positions. beilstein-journals.org Studies on 3-methoxythiophene (B46719) have shown that direct arylation with iodoarenes can be controlled to achieve regioselective C2-arylation. researchgate.net When a bromo-substituent is used as a blocking group at the C2-position of a 3-substituted thiophene, it allows for the regioselective introduction of aryl groups at the C5-position via Pd-catalyzed direct arylation, without cleavage of the C-Br bond. beilstein-journals.org The inherent reactivity differences between the C-H bonds on the thiophene ring, influenced by the electronic effects of the methoxy (B1213986) group, and the C-Br bond are exploited to control the reaction outcome.

The general mechanism for palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille, follows a common catalytic cycle. whiterose.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. whiterose.ac.ukruhr-uni-bochum.de This is often the rate-determining step.

Transmetalation: The organometallic reagent (e.g., organoboron, organozinc, or organotin) transfers its organic group to the palladium(II) complex, replacing the halide. This step regenerates the metal salt by-product. whiterose.ac.uk

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. whiterose.ac.uk

Mechanistic studies, often supported by DFT calculations, investigate the influence of ligands, solvents, and additives on each step of this cycle. ruhr-uni-bochum.de For instance, bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps. The solvent can affect catalyst stability and the solubility of reagents and intermediates. whiterose.ac.uk In some cases, dual catalytic systems, for example involving both Nickel and Cobalt, can be employed where each metal catalyst activates a different coupling partner. nih.gov Understanding these mechanistic nuances is crucial for optimizing reaction conditions and expanding the scope of cross-coupling reactions for substrates like this compound. nih.govacs.org

Nucleophilic Substitution Reactions of Bromine and Related Groups

While the bromine atom in this compound is primarily used in cross-coupling reactions, it can also undergo nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation by electron-withdrawing groups or specific catalytic conditions. The electron-rich nature of the methoxy-substituted thiophene ring generally disfavors classical SₙAr at the C-Br bond.

Interestingly, research has shown that under certain conditions, other groups on the ring can be more susceptible to nucleophilic substitution. In an indium-catalyzed reaction, this compound undergoes a unique methoxy-selective amination with various amines. orgsyn.org This indium(III) triflate-catalyzed process allows for the substitution of the methoxy group, leaving the bromine atom untouched. orgsyn.org This highlights a novel reactivity pattern where the C-O bond is cleaved in preference to the C-Br bond, providing a pathway to 4-amino-3-bromothiophene derivatives.

Table 2: Example of Methoxy-Selective Nucleophilic Substitution Data from a study on Indium-catalyzed amination of methoxy-thiophenes. orgsyn.org

| Substrate | Nucleophile | Catalyst | Product | Key Feature | Reference |

| This compound | Dibenzylamine | In(NTf₂)₃ | N-(3-bromothiophen-4-yl)-N,N-dibenzylamine | MeO group is substituted, Br group remains intact | orgsyn.org |

Electrophilic Aromatic Substitution on Activated Thiophene Rings

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the C4-methoxy group. The outcome of EAS reactions is governed by the directing effects of both the methoxy and bromo substituents.

The methoxy group is a strong activating group and is ortho, para-directing. In this molecule, the positions ortho to the methoxy group are C3 and C5. The bromine atom is a deactivating group but is also ortho, para-directing. The positions ortho to the bromine are C2 and C4, and the para position is C5.

The combined directing effects are as follows:

Position C2: This position is ortho to the bromine.

Position C5: This position is ortho to the methoxy group and para to the bromine.

The strong activating and directing effect of the methoxy group to the C5 position, reinforced by the para-directing effect of the bromine, makes the C5 position the most probable site for electrophilic attack. The C2 position is less favored due to being only ortho to the deactivating bromine atom. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position.

Other Key Transformations for Derivatization

The inherent reactivity of the thiophene ring and its substituents in "this compound" allows for a variety of chemical transformations beyond the more common cross-coupling and substitution reactions. These alternative pathways, specifically oxidation of the thiophene ring and reduction of the bromo-substituent, open up additional avenues for creating a diverse range of derivatives with unique properties and potential applications.

Oxidation Pathways of Thiophene Rings

The oxidation of the sulfur atom in the thiophene ring is a significant transformation that can lead to the formation of thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). These oxidized species exhibit altered electronic properties and reactivity compared to the parent thiophene.

The oxidation of thiophene and its derivatives can be achieved using various oxidizing agents, such as hydrogen peroxide catalyzed by methyltrioxorhenium(VII) or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgrsc.org The susceptibility of the thiophene ring to oxidation is influenced by the nature of the substituents present. Electron-donating groups tend to increase the electron density on the sulfur atom, thereby facilitating oxidation, whereas electron-withdrawing groups have the opposite effect. rsc.orgresearchgate.net In the case of this compound, the methoxy group at the 4-position acts as an electron-donating group, which would be expected to activate the thiophene ring towards oxidation. Conversely, the bromine atom at the 3-position is an electron-withdrawing group, which would slightly deactivate the ring.

The oxidation of substituted thiophenes can be a stepwise process, first forming the sulfoxide (B87167) and then, upon further oxidation, the sulfone. acs.org However, thiophene S-oxides are often unstable and can undergo subsequent reactions, such as dimerization via a Diels-Alder cycloaddition, especially in the absence of bulky substituents that would sterically hinder such a reaction. rsc.orgrsc.orgresearchtrends.net For instance, the oxidation of monobrominated thiophenes has been shown to result in the formation of cycloadducts. rsc.org

The electrochemical oxidation of this compound has also been explored, demonstrating its ability to undergo polymerization to form poly(this compound). researchgate.net This process involves the anodic oxidation of the monomer, which has a lower oxidation potential than unsubstituted thiophene, a consequence of the electron-donating methoxy group. researchgate.net

Table 1: Oxidation Products of Substituted Thiophenes

| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |

| Thiophene Derivatives | Hydrogen Peroxide / Methyltrioxorhenium(VII) | Thiophene Sulfoxides, Thiophene Sulfones | acs.org |

| Alkyl- and Aryl-substituted Thiophenes | Singlet Oxygen | Various oxidation products | researchgate.net |

| Monosubstituted Thiophenes | Toluene Dioxygenase | Thiophene Sulfoxides (dimerize to cycloadducts), Dihydrodiols | rsc.org |

| Brominated Thiophenes | m-CPBA | Sulfoxide Cycloadducts, Sulfones | rsc.org |

| This compound | Electrochemical Oxidation | Poly(this compound) | researchgate.net |

Reduction Pathways of Brominated Thiophene Moieties

The reduction of the carbon-bromine bond in brominated thiophenes offers a method for selective dehalogenation, providing access to thiophene derivatives that may be difficult to synthesize directly. The position of the bromine atom on the thiophene ring significantly influences its reactivity towards reduction. Halogen atoms at the α-positions (2 and 5) are generally more susceptible to reduction than those at the β-positions (3 and 4). iust.ac.ircdnsciencepub.com

This selectivity is evident in the chemical reduction of polybrominated thiophenes. For example, the reduction of 2,3,5-tribromothiophene (B1329576) using zinc powder in acetic acid preferentially removes the α-bromine atoms to yield 3-bromothiophene. nih.govgoogle.com This method highlights a common strategy for preparing β-substituted thiophenes from more readily available polyhalogenated precursors. cdnsciencepub.com

Electrochemical reduction provides another controlled method for the dehalogenation of polyhalothiophenes. cdnsciencepub.com By carefully controlling the electrode potential, selective reduction of α-halogens can be achieved. This technique has been successfully employed to synthesize 3,4-dihalothiophenes and 3-halothiophenes from their polyhalogenated counterparts. cdnsciencepub.com

In the context of this compound, the bromine atom is at a β-position. Based on the general reactivity patterns, the reduction of this C-Br bond would be less facile compared to a C-Br bond at an α-position. However, given the appropriate reducing conditions, it is conceivable that the bromine atom could be replaced by a hydrogen atom to yield 4-methoxythiophene. The redox potential of this compound allows for its reduction at low potentials, suggesting its suitability as an electron donor in oxidative processes. cymitquimica.com

Table 2: Reduction of Brominated Thiophenes

| Starting Material | Reducing Agent/Method | Major Product | Reference(s) |

| 2,3,5-Tribromothiophene | Zinc / Acetic Acid | 3-Bromothiophene | nih.govgoogle.com |

| Polyhalothiophenes | Electrochemical Reduction | Preferential reduction of α-halogens | cdnsciencepub.com |

| Tribromide (from 3-methylthiophene) | Zinc powder / Acetic Acid | 2,4-Dibromo-3-methylthiophene | nih.gov |

| Halogenated Thiophenes | Catalytic Reduction | Complicated by catalyst poisoning and desulfurization | iust.ac.ir |

Polymerization Mechanisms and Resulting Poly 3 Bromo 4 Methoxythiophene Architectures

Electrochemical Polymerization of 3-Bromo-4-methoxythiophene

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method allows for control over the film's thickness and morphology.

The successful electropolymerization of this compound (BrMeOTh) has been demonstrated in an acetonitrile (B52724) solution. researchgate.netresearchgate.net A common electrolyte system employed for this process is 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4). researchgate.netresearchgate.net The polymerization is carried out via the electrochemical oxidation of the monomer. researchgate.netresearchgate.net Other research on related thiophene (B33073) derivatives has utilized electrolyte solutions such as 0.1 M n-Bu4N+BF4- in acetonitrile, and a mixture of acetonitrile and dichloromethane (B109758) (ACN/DCM) with 0.2 M NaClO4 as the supporting electrolyte. acs.orgmdpi.com

Table 1: Experimental Conditions for Electropolymerization

| Parameter | Value |

|---|---|

| Monomer | This compound (BrMeOTh) |

| Solvent | Acetonitrile |

| Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF4) |

This table summarizes the typical experimental setup for the electrochemical polymerization of this compound.

This compound exhibits a lower oxidation potential (1.68 V vs Ag/AgCl) compared to the parent thiophene molecule (2.05 V vs Ag/AgCl). researchgate.netresearchgate.net This lower potential is attributed to the presence of the electron-donating methoxy (B1213986) group, which facilitates the oxidation process. researchgate.netwikipedia.org In contrast, the electron-withdrawing bromine atom increases the oxidation potential. wikipedia.org The interplay of these two substituents results in the observed potential. The oxidation of the monomer is a crucial first step, leading to the formation of reactive species that initiate polymerization. wikipedia.org

Table 2: Oxidation Potentials of Thiophene Monomers

| Monomer | Oxidation Potential (vs Ag/AgCl) |

|---|---|

| This compound | 1.68 V |

This table provides a comparison of the oxidation potentials for this compound and unsubstituted thiophene.

The electrochemical polymerization of thiophenes generally proceeds through a radical-cation mechanism. researchgate.netwikipedia.org The process begins with the oxidation of the monomer at the electrode surface, which removes an electron to form a radical cation. wikipedia.orgdtic.mil This highly reactive species can then couple with another monomer or a growing polymer chain. wikipedia.orgdtic.mil Specifically, the radical cation attacks a neutral monomer in an electrophilic aromatic substitution reaction, leading to the formation of a dimer radical cation. dtic.mil This process of oxidation and coupling continues, resulting in the growth of the polymer chain on the electrode surface. wikipedia.org Theoretical studies utilizing molecular orbital calculations have supported this radical-cation electropolymerization mechanism for structuring the resulting oligomers. researchgate.net

Self-Acid-Assisted Autopolymerization of Alkoxybromothiophenes

A notable characteristic of certain alkoxybromothiophenes is their ability to undergo spontaneous polymerization without the need for an external initiator or catalyst.

Some alkoxybromothiophenes have been observed to polymerize spontaneously. dntb.gov.ua This phenomenon, termed self-acid-assisted polymerization (SAAP), is particularly noted in 2-bromo-substituted thiophenes. mdpi.com The polymerization can be accelerated by the addition of an external acid. mdpi.com It is believed that the generation of an acidic species during the reaction initiates and catalyzes the polymerization process. mdpi.com

In the autopolymerization of brominated alkoxythiophenes, such as 2-bromo-3-methoxythiophene, the generation of hydrogen bromide (HBr) gas has been identified. researchgate.net This HBr acts as a catalyst for the polymerization reaction. mdpi.comresearchgate.net However, the presence of HBr can also lead to side reactions. One significant side reaction is the cleavage of the methoxy group on the thiophene ring by the acidic HBr, which can result in the formation of methyl bromide gas. researchgate.net This understanding is crucial for controlling the polymerization process and the final polymer structure when designing monomers for autopolymerization. researchgate.net

Influence of Substituent Nature on Polymerization Dynamics

The electrochemical polymerization of this compound is significantly influenced by the electronic properties of its substituents. The thiophene ring is functionalized with both an electron-donating methoxy (-OCH₃) group and an electron-withdrawing bromo (-Br) group. researchgate.net This combination of substituents directly affects the monomer's oxidation potential, a critical parameter in electropolymerization.

Generally, electron-donating groups lower the oxidation potential of thiophene monomers, making them easier to polymerize, while electron-withdrawing groups have the opposite effect. nih.gov In the case of this compound, the presence of these competing groups results in an oxidation potential of 1.68 V (vs. Ag/AgCl). researchgate.net This value is notably lower than that of unsubstituted thiophene (2.05 V vs. Ag/AgCl), indicating that the electron-donating effect of the methoxy group is dominant in facilitating the polymerization process. researchgate.net The successful polymerization of this compound has been achieved via electrochemical oxidation in an acetonitrile solution containing tetrabutylammonium tetrafluoroborate as the electrolyte. researchgate.net

Table 1: Oxidation Potentials of Thiophene Monomers

| Monomer | Substituents | Oxidation Potential (vs. Ag/AgCl) |

| Thiophene | None | 2.05 V researchgate.net |

| This compound | 3-Br, 4-OCH₃ | 1.68 V researchgate.net |

| 3-Bromothiophene | 3-Br | ~1.5 V theiet.org |

Regioregularity and Resultant Polymer Chain Morphology

The performance of polythiophenes is heavily dependent on the regioregularity of the polymer chain, which describes the specific arrangement of monomer units. cambridge.orgacs.org For a 3-substituted thiophene, polymerization can result in three different types of linkages, or dyads:

Head-to-Tail (HT): 2,5'-coupling

Head-to-Head (HH): 2,2'-coupling

Tail-to-Tail (TT): 5,5'-coupling

A high degree of Head-to-Tail (HT) coupling leads to a more planar polymer backbone. cmu.edu This planarity facilitates efficient π-π stacking between adjacent polymer chains, creating ordered, crystalline domains. cmu.eduresearchgate.net Such ordered structures are crucial for enhancing charge carrier mobility and, consequently, the electronic and optical properties of the material. acs.orgcmu.edu Conversely, a higher prevalence of HH or TT couplings, known as regiochemical defects, introduces steric hindrance that forces the polymer backbone to twist. nih.gov This twisting disrupts conjugation and prevents effective solid-state packing, which can be detrimental to the material's performance. cmu.edunih.gov

While specific studies detailing the regioregularity of poly(this compound) are not widely available, the principles of polythiophene synthesis suggest that the polymerization method is a key determinant. mdpi.com Methods like the McCullough or GRIM (Grignard Metathesis) polymerization are known to produce highly regioregular poly(3-alkylthiophenes) with HT content often exceeding 95-98%. mdpi.comresearchgate.net In contrast, other methods like those using FeCl₃ as an oxidant tend to produce more regiorandom polymers. mdpi.com The morphology of the resulting polymer film, such as the formation of small, particle-like structures, has been observed in related polythiophenes like poly(3-bromothiophene). oup.com

Copolymers Incorporating 3-Methoxythiophene (B46719) Units

Copolymerization is a widely used strategy to fine-tune the properties of conjugated polymers by combining different monomer units. auburn.edu Incorporating 3-methoxythiophene into a polymer backbone with other monomers can create materials with tailored optical and electronic characteristics, such as adjusted band gaps and enhanced stability. auburn.eduelectrochemsci.orgmdpi.com

Several studies have explored the creation of copolymers that include 3-methoxythiophene units. These are often designed as donor-acceptor (D-A) type copolymers to achieve low band gaps, which is desirable for applications like electrochromic devices and organic solar cells. electrochemsci.orgresearchgate.net For instance, copolymers have been synthesized using 3-methoxythiophene as a donor unit alongside an electron-accepting quinoxaline (B1680401) unit. electrochemsci.orgresearchgate.net By varying the feed ratio of the different donor monomers (thiophene, 3-methoxythiophene, and 3,4-propylenedioxythiophene), researchers have been able to systematically tune the resulting polymer's optical properties. electrochemsci.org

Other examples include the statistical copolymerization of 3-methoxythiophene with 3-hexylthiophene, demonstrating another avenue for modifying polymer properties. auburn.edu Furthermore, copolymers alternating between bi(3-methoxythiophene) and triphenylamine (B166846) units have been synthesized, showing that the inclusion of the methoxythiophene unit can extend the conjugation length and lower the polymer's band gap. mdpi.com

Table 2: Properties of Copolymers Incorporating 3-Methoxythiophene (M4) and Quinoxaline (M1) Units

| Copolymer | Monomer Feed Ratio (M1:M2:M3:M4) | Optical Band Gap (eV) | Neutral Color |

| PTQET-1 | 1:3:1:1 | 1.51 eV electrochemsci.orgresearchgate.net | - |

| PTQET-2 | 1:5:2:2 | 1.42 eV electrochemsci.orgresearchgate.net | Neutral Black electrochemsci.orgresearchgate.net |

| PTQET-3 | 1:4:1:2 | 1.29 eV electrochemsci.orgresearchgate.net | Neutral Black electrochemsci.orgresearchgate.net |

M1: 2,3-bis-(4-decyl-phenyl)-quinoxaline, M2: Thiophene, M3: 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] cmu.eduCurrent time information in Bangalore, IN.dioxepine, M4: 3-Methoxythiophene

Spectroscopic Characterization and Computational Studies of 3 Bromo 4 Methoxythiophene and Its Polymers

Spectroelectrochemical Analysis of Poly(3-Bromo-4-methoxythiophene) Films

Spectroelectrochemistry is a powerful analytical method that provides insights into the electronic structure of electroactive polymers by monitoring changes in their optical absorption spectra as a function of an applied electrochemical potential. mdpi.com For poly(this compound) (PBrMeOTh), these studies reveal information about its oxidation and reduction processes, band gap, and the nature of charge carriers.

In-situ electronic absorption spectroscopy of PBrMeOTh films, typically coated on a transparent conductive substrate like indium-tin oxide (ITO), is performed to observe the evolution of electronic states during electrochemical doping and de-doping. metu.edu.tr When the polymer film is in its neutral (reduced) state, it typically exhibits a strong absorption band corresponding to the π-π* electronic transition. For PBrMeOTh, this absorption maximum is observed at a specific wavelength, which is indicative of its electronic band gap. metu.edu.tr

Upon electrochemical oxidation, the intensity of the π-π* transition band decreases, and new absorption bands appear at lower energies (longer wavelengths). mdpi.com These new bands are attributed to the formation of charge carriers known as polarons and bipolarons. mdpi.com The oxidation of the neutral polymer chain leads first to the formation of radical cations (polarons), and further oxidation can pair these polarons to form dications (bipolarons). mdpi.com The presence of these new energy states within the original band gap is responsible for the electrochromic behavior of the polymer. metu.edu.tr

The spectroelectrochemical analysis of PBrMeOTh films reveals distinct changes as the applied potential is varied. In the neutral state, the polymer has a characteristic absorption. As the potential is increased, the film undergoes oxidation, leading to a clear visual color change and the emergence of new absorption bands corresponding to the oxidized species. metu.edu.tr

Table 1: Spectroelectrochemical Data for Poly(this compound) Film

| State | Applied Potential | Key Absorption Bands (λmax) | Observation |

|---|---|---|---|

| Neutral (Reduced) | Low | π-π* transition | Characteristic color of the neutral polymer |

Data synthesized from principles of polythiophene spectroelectrochemistry. metu.edu.trmdpi.com

The performance of an electrochromic material is quantified by several key parameters, including the optical contrast (transmittance difference) and the switching speed. For PBrMeOTh, these values have been determined through chronoabsorptometry measurements. metu.edu.trresearchgate.net

The maximum transmittance difference (ΔT%) represents the change in the amount of light that can pass through the film between its oxidized and reduced states at a specific wavelength. A study on PBrMeOTh films reported a maximum transmittance difference of 39.2%. metu.edu.tr The switching time is the duration required for the material to change from one state to the other. For PBrMeOTh, the time needed to achieve 90% of the total transmittance difference was found to be 1.2 seconds. metu.edu.tr These properties, combined with a lower oxidation potential compared to unsubstituted thiophene (B33073), indicate that PBrMeOTh is a promising material for electrochromic devices. metu.edu.tr

Table 2: Electrochromic Performance of Poly(this compound)

| Parameter | Value | Description |

|---|---|---|

| Maximum Transmittance Difference (ΔTmax) | 39.2% | The maximum optical contrast between the oxidized and neutral states. metu.edu.tr |

Advanced Spectroscopic Techniques for Structural Elucidation

To fully understand the properties of this compound polymers, it is essential to characterize their molecular structure, including the arrangement of monomer units, functional groups, and the distribution of molecular weights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of monomers and polymers. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the monomer's structure and the polymer's regiochemistry. rsc.org

For PBrMeOTh, NMR analysis is used to confirm that polymerization occurs through the expected coupling pathways, leading to a linear polymer backbone. metu.edu.tr In the ¹H NMR spectrum of the monomer, distinct signals would be expected for the thiophene ring proton and the protons of the methoxy (B1213986) group. In the polymer, the disappearance or shift of the signals corresponding to the reactive sites on the thiophene ring (positions 2 and 5) would confirm polymerization, while the persistence of signals for the methoxy group and the remaining ring proton would be observed. rsc.org

Table 3: Expected ¹H NMR Chemical Shift Regions for this compound and its Polymer

| Protons | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiophene Ring CH | 6.5 - 8.0 | The exact shift depends on the specific position and electronic environment. |

Data based on general chemical shifts for thiophene and methoxy-containing compounds. beilstein-journals.org

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. marshall.edu For this compound and its polymer, the FT-IR spectrum provides a characteristic fingerprint, confirming the presence of the thiophene ring, the C-Br bond, and the C-O-C ether linkage of the methoxy group. rasayanjournal.co.inresearchgate.net

The analysis of PBrMeOTh films by FT-IR confirms the integrity of the monomer units within the polymer chain. Key vibrational bands are assigned to specific molecular motions. The absence of certain bands can also be informative, for instance, indicating the consumption of C-H bonds at the polymerization sites. researchgate.net

Table 4: Characteristic FT-IR Vibrational Frequencies for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretching | Aromatic (Thiophene ring) |

| ~2950-2850 | C-H stretching | Aliphatic (Methoxy group) |

| ~1450-1550 | C=C stretching | Aromatic (Thiophene ring) |

| ~1250-1000 | C-O-C stretching | Ether (Methoxy group) |

| ~850-800 | C-S stretching | Thiophene ring |

Data synthesized from characteristic IR absorption frequencies for polythiophenes and related functional groups. researchgate.net

Mass spectrometry techniques are vital for determining the molecular weight and molecular weight distribution of polymers and for characterizing oligomeric species. rsc.org Gas Chromatography/Mass Spectrometry (GC/MS) is suitable for analyzing the volatile monomer and smaller, soluble oligomers.

For higher molecular weight polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique. nih.gov In this method, the polymer sample is co-crystallized with a matrix that strongly absorbs laser energy, which facilitates the gentle ionization and vaporization of the polymer chains. nih.gov The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific oligomer length, allowing for the determination of the average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer sample. The analysis of the mass differences between adjacent peaks confirms the mass of the repeating monomer unit. researchgate.net

Table 5: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | BrMeOTh |

| Poly(this compound) | PBrMeOTh |

| Poly(3,4-diethylenedioxythiohene) | PEDOT |

| Poly(3-hexylthiophene) | P3HT |

| Indium-tin oxide | ITO |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within molecules like this compound and its polymers. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In organic molecules with conjugated π-systems and heteroatoms, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals (n) to π antibonding orbitals (n → π*). shu.ac.ukuzh.ch

For the this compound monomer, the UV-Vis absorption spectrum is characterized by bands corresponding to these π → π* and n → π* transitions within the thiophene ring, which acts as a chromophore. shu.ac.uk The methoxy group (an auxochrome) and the bromine atom can influence the energy of these transitions and, consequently, the absorption wavelengths.

Upon polymerization, a significant change is observed in the electronic spectra. The formation of poly(3-methoxythiophene) chains leads to an extended π-conjugated system. This extension of conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org As a result, less energy is required to excite an electron, causing the main absorption band (related to the π → π* transition) to shift to longer wavelengths, a phenomenon known as a bathochromic or red shift. researchgate.netnih.gov The position of the absorption maximum (λ_max) is directly related to the effective conjugation length of the polymer chain. researchgate.net

Fluorescence spectroscopy, which measures the emission of light as an electron returns from an excited state to the ground state, provides complementary information. The fluorescence spectra of poly(3-methoxythiophene) oligomers and polymers are also sensitive to the chain length and conformation. researchgate.net Quenching of fluorescence in polymer films compared to solutions can indicate aggregation or specific conformational changes. kuleuven.be

Table 1: Representative Electronic Transition Data for Thiophene-Based Molecules

| Compound Type | Typical Transition | Approximate Absorption Maxima (λ_max) | Emission Characteristics | Key Influencing Factors |

|---|---|---|---|---|

| Thiophene Monomer | π → π | ~230-270 nm | Weak fluorescence | Substituents (e.g., -OCH₃, -Br) |

| Short Oligomers (2-5 units) | π → π | ~300-400 nm | Moderate fluorescence | Number of monomer units |

| Poly(3-methoxythiophene) | π → π | >400 nm (in solution) | Varies with conformation/aggregation | Conjugation length, solvent, temperature |

| Poly(3-methoxythiophene) Film | π → π | Red-shifted vs. solution | Often quenched due to interchain interactions | Molecular packing, morphology |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for gaining a deeper understanding of the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the electronic structure and geometry of molecules. pku.edu.cn For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine its most stable conformation (ground state geometry). scispace.comdergipark.org.tr

These calculations provide optimized geometric parameters, including bond lengths and bond angles, which are in good agreement with experimental data where available. scispace.com Furthermore, DFT yields crucial information about the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals (HOMO and LUMO). dergipark.org.trmdpi.com The MEP map is particularly useful as it visualizes the charge distribution and helps identify regions that are electron-rich (potential sites for electrophilic attack) or electron-poor (potential sites for nucleophilic attack). mdpi.com

Table 2: Computationally Predicted Geometric Parameters for a Substituted Thiophene Ring (Illustrative)

| Parameter | Description | Typical Calculated Value (Å or °) | Method/Basis Set Example |

|---|---|---|---|

| C=C Bond Length | Double bond within the thiophene ring | 1.37 - 1.39 Å | DFT/B3LYP/6-311++G(d,p) |

| C-C Bond Length | Single bond within the thiophene ring | 1.41 - 1.43 Å | DFT/B3LYP/6-311++G(d,p) |

| C-S Bond Length | Carbon-Sulfur bond in the ring | 1.72 - 1.75 Å | DFT/B3LYP/6-311++G(d,p) |

| C-Br Bond Length | Carbon-Bromine bond | ~1.88 Å | DFT/B3LYP/6-311++G(d,p) |

| C-S-C Bond Angle | Angle around the sulfur atom | ~92° - 93° | DFT/B3LYP/6-311++G(d,p) |

| C-C-Br Bond Angle | Angle involving the bromine substituent | ~125° - 128° | DFT/B3LYP/6-311++G(d,p) |

Molecular Orbital (MO) Calculations for Oligomer Characteristics

Molecular Orbital (MO) theory provides the framework for understanding the electronic transitions and conductivity of conjugated systems. Calculations of the HOMO and LUMO energies are fundamental outputs of DFT studies. scispace.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). dergipark.org.tr

For oligomers of this compound, MO calculations are critical for predicting how electronic properties evolve with increasing chain length. A key finding is that as the number of repeating monomer units increases, the HOMO energy level rises and the LUMO energy level falls. This leads to a progressive decrease in the HOMO-LUMO energy gap (ΔE). This calculated trend directly explains the bathochromic (red) shift observed in UV-Vis absorption spectra, as less energy is required for the HOMO→LUMO electronic transition in longer oligomers.

Table 3: Trend of Calculated MO Energies with Oligomer Length (Illustrative)

| Number of Monomer Units (n) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE = LUMO - HOMO) (eV) |

|---|---|---|---|

| 1 (Monomer) | -5.91 | -0.33 | 5.58 |

| 2 (Dimer) | -5.45 | -0.85 | 4.60 |

| 3 (Trimer) | -5.20 | -1.15 | 4.05 |

| 4 (Tetramer) | -5.05 | -1.35 | 3.70 |

| Polymer (Bulk) | Approaches Valence Band Max. | Approaches Conduction Band Min. | Approaches Band Gap Limit (~2.0-2.5 eV) |

Prediction of Reactivity Descriptors (e.g., Fukui Indices)

Conceptual DFT provides a powerful framework for quantifying chemical reactivity through various descriptors. semanticscholar.org Fukui functions are among the most important local descriptors, as they indicate the propensity of the electron density at a specific atomic site to change upon accepting or donating electrons. semanticscholar.orgresearchgate.net This allows for the prediction of the most reactive sites within the this compound molecule for different types of chemical attack.

The Fukui functions are calculated as follows:

f+(r) : For nucleophilic attack (accepting an electron), indicating where an incoming nucleophile would prefer to attack.

f-(r) : For electrophilic attack (donating an electron), indicating the most acidic protons or sites prone to attack by an electrophile.

f0(r) : For radical attack.

By analyzing the condensed Fukui indices for each atom in this compound, one can rank the reactivity of the different carbon and sulfur atoms in the ring, as well as the substituent atoms, thereby predicting the regioselectivity of reactions like polymerization, substitution, or metalation. semanticscholar.orgnih.gov

Table 4: Conceptual Reactivity Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | Indicates overall molecular stability. |

| Electronegativity (χ) | The power of a species to attract electrons | Measures the global electrophilic character. |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons | A high value suggests the molecule will behave as an electrophile. scispace.com |

| Fukui Function (f+) | Site-specific indicator for nucleophilic attack | Predicts which atom is most likely to be attacked by a nucleophile. |

| Fukui Function (f-) | Site-specific indicator for electrophilic attack | Predicts which atom is most likely to be attacked by an electrophile. |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.gov For reactions involving this compound, such as its electropolymerization or a Suzuki coupling reaction, these simulations can identify the minimum energy pathway.

The process involves:

Locating Stationary Points : Geometries of the reactants, products, and any intermediates are optimized.

Finding Transition States (TS) : A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction kinetics.

Calculating Activation Energy (Ea) : The energy difference between the transition state and the reactants determines the activation energy, which is a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis : This calculation confirms that the identified transition state correctly connects the desired reactants and products.

Such simulations can be used to compare different possible polymerization pathways (e.g., 2,5-coupling vs. other regiochemistries) and determine the most energetically favorable route. A study on the reaction pathways of the related compound 2-Bromo-3-methoxythiophene highlights the utility of these quantum chemical calculations in understanding complex reactions. figshare.com

Advanced Materials Science Applications of 3 Bromo 4 Methoxythiophene Based Materials

Organic Semiconductors and Field-Effect Transistors (OFETs)

Materials derived from 3-bromo-4-methoxythiophene are utilized in the fabrication of organic semiconductors, which form the active layer in organic field-effect transistors (OFETs). vulcanchem.comnbinno.com These transistors are foundational components for a range of electronics, including flexible displays and sensors. researchgate.netnih.gov The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor, a parameter that is directly influenced by the molecular design and solid-state packing of the material. nih.govsigmaaldrich.com

The efficiency of charge transport in organic semiconductors is a critical factor for high-performance OFETs. core.ac.uk For polymers based on this compound, several design principles are employed to enhance this property. The methoxy (B1213986) group on the thiophene (B33073) ring is electron-donating, which influences the electronic density of the polymer backbone. vulcanchem.com This, in turn, can be fine-tuned by copolymerizing with other monomers to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nsf.gov

Key strategies for enhancing charge transport include:

Planarity and Conjugation: Creating a planar polymer backbone with extended π-conjugation is crucial. The introduction of methoxy groups can lead to a more planar conformation between adjacent thiophene units due to favorable sulfur-oxygen interactions, which enhances effective conjugation. acs.org

Interchain Interactions: Charge transport occurs both along the polymer backbone (intramolecular) and between adjacent chains (intermolecular). core.ac.uk The bromine atom on the this compound monomer provides a site for cross-coupling reactions, allowing for the synthesis of well-defined polymer structures. This regiochemical control can influence how the polymer chains pack in the solid state, thereby affecting interchain charge hopping.

Molecular Weight and Purity: Higher molecular weight and purity of the semiconducting polymer are generally associated with improved charge transport characteristics.

Research has shown that polymers incorporating 3-methoxythiophene (B46719) units can exhibit primarily p-type (hole-transporting) behavior due to their electron-rich nature. acs.org The charge carrier mobility in such materials can be significantly influenced by post-deposition treatments like annealing, which can improve the structural order of the polymer films. core.ac.uk

The solution processability of many polymers derived from this compound is a significant advantage for the fabrication of thin-film devices. researchgate.net Techniques like spin coating, drop casting, and printing can be used to deposit the active semiconductor layer onto a substrate. nih.govacs.org

An organic thin-film transistor (OTFT) typically consists of a substrate, a gate electrode, a dielectric layer, the organic semiconductor layer, and source/drain electrodes. nih.gov The performance of the device is evaluated by metrics such as charge carrier mobility, the on/off current ratio, and the threshold voltage. nih.gov

The integration process involves several key steps:

Substrate Preparation: A substrate, which can be rigid like glass or flexible like plastic, is cleaned and prepared.

Electrode Deposition: The gate, source, and drain electrodes are deposited, often using materials like gold or indium tin oxide (ITO). core.ac.uklboro.ac.uk

Dielectric Layer Formation: An insulating layer is applied over the gate electrode.

Semiconductor Deposition: A solution of the this compound-based polymer is deposited onto the dielectric layer to form the active channel.

Annealing: The device may be annealed to improve the morphology and charge transport properties of the semiconductor film. core.ac.uk

The ability to functionalize the this compound monomer allows for the synthesis of polymers with tailored properties, making them suitable for a variety of OTFT applications, from simple electronic switches to more complex sensor arrays. researchgate.netjcu.edu.au

Electrochromic Devices and Smart Windows

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color or transparency, when a voltage is applied. mdpi.comresearchopenworld.com Polymers derived from this compound are excellent candidates for electrochromic applications due to their ability to be switched between different colored states with high contrast and stability. mdpi.comresearchgate.net This makes them highly suitable for use in smart windows, displays, and other optoelectronic devices. evitachem.comacs.org

Polymers based on this compound, often synthesized via electropolymerization, exhibit distinct colors in their neutral (reduced) and oxidized states. researchgate.netscientific.net For instance, poly(this compound) can be synthesized to switch from a colored neutral state to a more transmissive oxidized state. researchgate.net

The color and switching properties of these materials can be tuned by:

Monomer Structure: The electron-donating methoxy group on the thiophene ring plays a crucial role in lowering the oxidation potential of the resulting polymer. researchgate.net

Copolymerization: By copolymerizing this compound with other electroactive monomers, it is possible to create materials with a wider range of colors and improved performance characteristics. mdpi.com For example, incorporating triphenylamine (B166846) units can lead to multichromic polymers that exhibit several distinct colors upon progressive oxidation. mdpi.com

Electrolyte Composition: The choice of electrolyte in an electrochromic device can also influence the switching speed and stability of the polymer films.

Research has demonstrated that polymers incorporating 3-methoxythiophene can exhibit excellent optical contrast, particularly in the near-infrared (NIR) region, fast switching times, and high coloration efficiencies. mdpi.commdpi.com

Table 1: Electrochromic Switching Properties of a Polymer containing 3-Methoxythiophene Units

| Property | Value | Wavelength (nm) |

|---|---|---|

| Optical Contrast (ΔT%) | 62 | 1070 |

| Switching Time (s) | < 1 | - |

Data sourced from multiple studies on polymers incorporating 3-methoxythiophene derivatives. mdpi.commdpi.com

A typical electrochromic device (ECD) consists of a multi-layered structure. acs.org This often includes a transparent conducting substrate (like ITO-coated glass or plastic), an electrochromic layer, an ion-conducting electrolyte, an ion storage layer (or a complementary electrochromic layer), and another transparent conductor. lboro.ac.ukmdpi.com

The performance of these devices is evaluated based on several key metrics:

Optical Contrast (ΔT%): The difference in transmittance between the colored and bleached states.

Switching Speed: The time it takes for the device to switch between its colored and bleached states. A switching time of 1.2 seconds has been reported for poly(this compound). researchgate.net

Coloration Efficiency (CE): A measure of how efficiently charge is converted into a change in optical density. Higher CE values are desirable for low-power operation. researchopenworld.commdpi.com

Cyclic Stability: The ability of the device to undergo many thousands of switching cycles without significant degradation in performance.

Devices fabricated with 3-methoxythiophene-based polymers have demonstrated the ability to switch between colors like yellow and blue, making them attractive for smart window applications that can modulate both visible light and solar heat gain. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (LETs)

The versatility of this compound extends to the field of organic light-emitting diodes (OLEDs) and light-emitting transistors (LETs). tantuchemicals.comresearchgate.net In these devices, the organic material emits light when an electric current is passed through it. The properties of the emitted light, such as its color and efficiency, are determined by the chemical structure of the organic semiconductor.

Thiophene-based polymers, in general, are widely used in OLEDs due to their favorable electronic properties and processability. nbinno.comjcu.edu.au The this compound monomer can be used to synthesize polymers and oligomers that serve as emissive or charge-transporting layers in OLEDs. trustwe.com The bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of complex molecular architectures with tailored optoelectronic properties. jcu.edu.au

Light-emitting transistors are more advanced devices that combine the light-emitting function of an OLED with the switching and amplification capabilities of a transistor. This integration allows for higher brightness and efficiency. While specific examples of this compound in LETs are less documented, the fundamental properties that make its derivatives suitable for OLEDs and OFETs—such as good charge transport and tunable emission—are also desirable for LET applications. The ability to create multifunctional materials that can both transport charge and emit light is a key area of research in this field. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indium tin oxide (ITO) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) |

Photovoltaic Applications: Organic Solar Cells (OSCs)

Materials based on this compound are gaining attention in advanced materials science, particularly in the field of organic photovoltaics. The strategic placement of an electron-donating methoxy group (-OCH3) and an electron-withdrawing bromine atom (-Br) on the thiophene ring allows for precise tuning of the electronic properties of resulting polymers and small molecules. This functionalization is critical for developing new materials for organic solar cells (OSCs), where energy levels and absorption characteristics must be carefully controlled to achieve high efficiency.

The monomer this compound can be successfully polymerized via electrochemical oxidation to produce poly(this compound) (PBrMeOTh). 114.55.40researchgate.net The presence of both donating and withdrawing groups lowers the oxidation potential of the monomer to 1.68 V (vs. Ag/AgCl), which is less than that of unsubstituted thiophene, facilitating polymerization. researchgate.netresearchgate.net The resulting polymer is a p-type (hole-transporting) material with distinct optoelectronic properties that are relevant for photovoltaic applications. researchgate.net While direct application in a highly efficient OSC has not yet been demonstrated, its characteristics align with the material design principles for active layers in such devices.

Non-Fullerene Acceptors (NFAs) Design and Performance

In the architecture of modern organic solar cells, non-fullerene acceptors (NFAs) are crucial components. The design of these molecules often involves an acceptor-donor-acceptor (A-D-A) structure to achieve broad light absorption and suitable energy levels. mdpi.com The use of halogenated building blocks is a proven strategy in NFA design to modulate molecular packing, tune energy levels, and improve charge carrier mobility. rsc.org

Although the direct synthesis of a high-performance NFA from this compound has not been extensively documented, its structural motifs are highly relevant. For instance, research on related isomers, such as 2-bromo-4-methoxythiophene, shows their utility as precursors in synthesizing complex conjugated polymers like diketopyrrolopyrrole (DPP) derivatives for photovoltaic applications. nih.gov The bromine atom on the this compound ring provides a reactive site for Stille or Suzuki cross-coupling reactions, which are standard methods for constructing the complex backbones of NFA molecules. frontiersin.org The methoxy group, being an electron-donating unit, helps to raise the energy levels (HOMO and LUMO) of the molecular framework, a critical factor in optimizing the open-circuit voltage (Voc) of the final solar cell device. mdpi.com The combination of these features makes this compound a promising, though currently under-explored, building block for the rational design of novel NFAs.

Building Block for Functional Materials Beyond Electronics

The unique chemical reactivity of this compound makes it a valuable intermediate for a range of functional materials that extend beyond electronic applications. The presence of the carbon-bromine bond is key, offering a site for selective chemical transformations.

Precursors for Specialty Chemicals and Agrochemicals

Brominated heterocyclic compounds are fundamental building blocks in organic synthesis for producing complex molecular architectures found in specialty chemicals, including pharmaceuticals and agrochemicals. mdpi.comvandemark.com this compound serves as a versatile precursor, primarily due to the reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions. jcu.edu.au This allows for the strategic introduction of various aryl, alkyl, or other functional groups.

For example, Suzuki and Stille coupling reactions, which are workhorse methods in the chemical industry, can be used to form new carbon-carbon bonds at the 3-position of the thiophene ring. nih.gov This capability enables the construction of elaborate molecules where the substituted methoxythiophene core imparts specific steric or electronic properties to the final product. While specific agrochemicals derived directly from this compound are not widely reported in public literature, the synthetic pathways used for analogous brominated thiophenes confirm its potential in this field. mdpi.com

Ligands in Catalysis

In the field of catalysis, ligands are crucial for controlling the activity and selectivity of metal catalysts. This compound is a useful precursor for synthesizing specialized ligands. The bromine atom can be substituted or used in cross-coupling reactions to introduce coordinating groups, such as phosphines or amines, which can then bind to a metal center.

Palladium-catalyzed amination reactions, for example, can form a carbon-nitrogen bond at the bromine's position. acs.org Research on the closely related analogue, 3-bromo-4-methylthiophene (B1271868), demonstrates that the position of substituents on the thiophene ring significantly impacts reactivity and product yield in such reactions. acs.org Specifically, the reaction of N-methylaniline with 3-bromo-4-methylthiophene gave a 54% yield of the coupled product, showcasing the viability of this transformation. acs.org This highlights how this compound can be functionalized to create unique ligand structures, where the methoxy group can fine-tune the ligand's electronic properties and, consequently, the performance of the resulting catalyst.

Sensor Applications (Biosensors, Chemosensors)

Functionalized polythiophenes are widely recognized for their application in chemosensors and biosensors due to their environmental stability and sensitive optoelectronic responses. nju.edu.cnresearchgate.net The polymer derived from this compound, PBrMeOTh, exhibits distinct electrochromic properties, which is the basis for its application in sensor technology. researchgate.netresearchgate.net

Electrochromism is a phenomenon where a material changes color in response to an electrical potential. PBrMeOTh films display a reversible color transition from red in their neutral state to blue in their oxidized state. researchgate.net This change in optical properties can be harnessed for sensor applications. A sensor could be designed where the binding of a specific chemical or biological analyte to the polymer surface modulates its redox state, triggering a measurable color change. The polymer film's spectroelectrochemical properties have been characterized, showing a significant transmittance difference (ΔT%) and a rapid switching time, which are key performance metrics for electrochromic sensors. researchgate.netresearchgate.net

| Property | Value | Notes |

|---|---|---|

| Neutral State Color | Red | The color of the polymer film in its reduced state. |

| Oxidized State Color | Blue | The color of the polymer film in its oxidized state. |

| Maximum Transmittance Difference (ΔTmax) | 39.2% | The maximum change in light transmittance between the oxidized and reduced states. researchgate.netresearchgate.net |

| Switching Time | 1.2 s | The time required to achieve 90% of the full transmittance change upon applying a potential. researchgate.netresearchgate.net |

Applications in Energy Storage: Supercapacitors

Conducting polymers are at the forefront of research for energy storage devices, particularly for supercapacitors, due to their ability to store charge through a rapid and reversible Faradaic process known as pseudocapacitance. dntb.gov.ua This mechanism allows for higher energy storage density compared to traditional electric double-layer capacitors (EDLCs).

The electrochemical activity of poly(this compound) (PBrMeOTh) makes it a candidate material for supercapacitor electrodes. theiet.orgtheiet.orgacs.org The reversible redox switching between the neutral (red) and oxidized (blue) states, which is responsible for its electrochromic properties, is the same process that enables charge storage. researchgate.netresearchgate.net When used as a supercapacitor electrode, the PBrMeOTh film would be oxidized (doped) during the charging process and reduced (de-doped) during discharge, with ions from the electrolyte moving in and out of the polymer to maintain charge neutrality. The relatively low oxidation potential of the monomer facilitates the creation of these active polymer films. researchgate.net The development of multifunctional materials that combine both electrochromic and energy storage capabilities is an active area of research, and PBrMeOTh fits into this category of "electrochromic supercapacitors". dntb.gov.ua

Emerging Research Frontiers and Future Perspectives

Rational Design of Thiophene (B33073) Monomers for Tailored Polymer Properties

The performance of thiophene-based polymers is intrinsically linked to the chemical structure of their constituent monomers. Consequently, the rational design of thiophene monomers is a critical strategy for tailoring the properties of the resulting polymers to meet the demands of specific applications. cmu.eduacs.org This approach involves the strategic introduction of functional groups and the modification of the monomer's core structure to control factors such as electronic properties, solubility, and solid-state packing. nih.gov

A key aspect of monomer design is the incorporation of electron-donating or electron-withdrawing groups to modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This is crucial for optimizing the performance of electronic devices like organic solar cells and field-effect transistors. nih.govmdpi.com For instance, the introduction of electron-withdrawing groups can lower both HOMO and LUMO levels, which can be beneficial for creating n-type or ambipolar polymers. nih.gov Conversely, electron-donating groups tend to raise the HOMO level, a desirable feature for p-type materials in organic photovoltaics. rsc.org

The inclusion of specific side chains on the thiophene monomer is another powerful tool for tailoring polymer properties. Alkyl chains are commonly used to enhance solubility and processability, while other functional groups can impart specific functionalities. nih.gov For example, the incorporation of ester, acetyl, or amide groups can influence the polymer's electronic characteristics and intermolecular interactions. nih.gov Furthermore, the use of fluorinated alkyl chains can lead to unique properties such as increased oxidative resistance and hydrophobicity. nih.gov

Recent research has also focused on creating monomers with extended π-conjugation to reduce the bandgap and enhance charge carrier mobility. rsc.org This can be achieved by fusing thiophene rings with other aromatic systems. acgpubs.org The strategic placement of solubilizing chains on these fused systems is critical to maintain processability without disrupting the planarity of the polymer backbone. rsc.org The design of bithiophene-flanked monomers containing cores like naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI) has been explored to facilitate C-H activation in direct heteroarylation polymerization (DHAP), a more sustainable polymerization method. nih.govresearchgate.net

The following table provides examples of how monomer design influences polymer properties:

| Monomer Design Strategy | Targeted Polymer Property | Example Application |

| Introduction of electron-withdrawing groups | Lowered HOMO/LUMO levels, n-type or ambipolar behavior | Organic Field-Effect Transistors (OFETs) |

| Introduction of electron-donating groups | Raised HOMO level, p-type behavior | Organic Solar Cells (OSCs) |

| Incorporation of flexible alkyl side chains | Improved solubility and processability | Printable Electronics |

| Fusion of thiophene with other aromatic rings | Extended π-conjugation, reduced bandgap | High-mobility OFETs, Near-IR absorbing OSCs |

| Attachment of polar functional groups | Modified surface energy, enhanced biocompatibility | Biosensors, Bioelectronics |

| Use of fluorinated side chains | Increased oxidative stability, hydrophobicity | Environmentally stable devices |

Advancements in Regioselective Functionalization Techniques for Thiophenes

The precise control over the position of functional groups on the thiophene ring, known as regioselectivity, is paramount for synthesizing well-defined polymers and complex molecules. mdpi.comrsc.org Traditional methods for functionalizing thiophenes often lead to mixtures of isomers, which can be detrimental to the performance of the final material. mdpi.com Consequently, significant research efforts have been directed towards developing advanced regioselective functionalization techniques.

One of the most significant advancements is the development of direct C-H bond functionalization methods. rsc.orgnih.gov These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium-catalyzed direct arylation polymerization (DArP) has emerged as a powerful tool for synthesizing regioregular polythiophenes. nih.gov The success of this technique often relies on the use of specific ligands, additives, and solvents to achieve high selectivity for C-H activation at the desired position. acs.orgnih.gov

Recent studies have demonstrated that palladium/norbornene (Pd/NBE) cooperative catalysis can enable the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions with high site and regioselectivity. nih.gov This opens up new avenues for creating complex, polysubstituted thiophene derivatives. nih.gov Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has been shown to functionalize the typically less reactive β-position (C4) of 2-arylthiophenes. rsc.org

The use of organometallic reagents, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), has also enabled the regioselective metalation and subsequent functionalization of thiophene derivatives. researchgate.net These methods allow for the introduction of a wide range of electrophiles at specific positions on the thiophene ring. researchgate.net

The table below summarizes some of the advanced regioselective functionalization techniques for thiophenes:

| Technique | Description | Key Advantages |

| Direct Arylation Polymerization (DArP) | Palladium-catalyzed polymerization via direct C-H bond activation. nih.gov | Atom-economical, reduces synthetic steps, environmentally friendly. nih.gov |

| Palladium/Norbornene (Pd/NBE) Cooperative Catalysis | Enables direct difunctionalization at adjacent carbon atoms. nih.gov | High site and regioselectivity for vicinal functionalization. nih.gov |

| Palladium-Catalyzed 1,4-Migration | Allows for functionalization at the less reactive β-position of the thiophene ring. rsc.org | Access to previously challenging substitution patterns. rsc.org |

| Regioselective Metalation with TMP-Bases | Use of sterically hindered bases to direct metalation to a specific site. researchgate.net | High regioselectivity for the introduction of various functional groups. researchgate.net |

| Iodocyclization of S-Containing Alkyne Substrates | A method for the direct synthesis of iodine-containing thiophenes from acyclic precursors. mdpi.com | Provides a direct and atom-economical route to functionalized thiophenes. mdpi.com |

Integration of Computational Methods for Accelerated Materials Discovery and Design